Nutlin-3A is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its ability to selectively target and inhibit the activity of the p53 tumor suppressor protein. The p53 protein plays a crucial role in regulating cell growth and preventing the development of cancerous cells. Nutlin-3A has been shown to have potent anti-cancer activity and is currently being investigated as a potential therapeutic agent for the treatment of various types of cancer.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
BSc2118 is a potent proteasome inhibitor. BSc2118 shows significant antimyeloma activity and may be considered as a promising agent in cancer drug development. BSc2118 is also a promising new candidate for stroke therapy, which may in addition alleviate recombinant tissue-plasminogen activator-induced brain toxicity.
Bortezomib is a proteasome inhibitor that has been approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma. It is a synthetic boronic acid dipeptide that selectively inhibits the 26S proteasome, a complex responsible for the degradation of intracellular proteins. Bortezomib has shown promising results in clinical trials and has become an important drug in the treatment of hematological malignancies.
Carfilzomib is a proteasome inhibitor that has been approved by the FDA for the treatment of multiple myeloma. It is a synthetic analog of epoxomicin, a natural product isolated from the actinomycete strain. Carfilzomib has shown promising results in clinical trials and has been found to be effective in treating relapsed and refractory multiple myeloma. This paper aims to provide a comprehensive review of carfilzomib, including its method of synthesis or extraction, chemical structure and biological activity, biological effects, applications, future perspectives, and challenges.
CB-5083 is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. It belongs to the class of drugs known as selective inhibitors of nuclear export (SINE) and has shown promising results in preclinical studies for the treatment of various types of cancer.
Delanzomib is a proteasome inhibitor that has gained significant attention in the field of medical research due to its potential therapeutic effects. It is a synthetic compound that belongs to the class of boronic acid derivatives. Delanzomib has been found to be effective against various types of cancer, including multiple myeloma, lymphoma, and solid tumors.
Polybiquitinylation designates proteins for proteasomal degradation. USP14 is one of several deubiquitinating enzymes (DUBs) responsible for shortening proteasome-bound ubiquitin chains, which is known to antagonize the degradation of ubiquitin-protein conjugates. IU1 is a reversible, small molecule inhibitor of deubiquitination by USP14 that demonstrates an IC50 value of 4-5 μM. IU1 selectively stimulates ubiquitin-dependent protein degradation in vitro at 34 μM and in MEF cells at 50 μM. At 75 μM, IU1 reduces accumulation of oxidized proteins in HEK293 cells, alleviating cytotoxicity induced by oxidative stress. IU1 is a selective USP14 inhibitor. IU1 prevents ventilator-induced lung injury in rats. IU1 inhibits the catalytic activity of proteasome-associated Usp14 in vitro (IC50 < 4 μM). IU1 stimulates proteasome activity and substrate degradation. USP14 removes the ubiquitin chain of I-κB, therefore inducing I-κB degradation and increasing cytokine release.
K-7174 dihydrochloride is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in various cellular processes such as cell migration, proliferation, and apoptosis.